molecular formula C11H10BrN B1603335 4-(Bromomethyl)-2-methylquinoline CAS No. 864779-06-6

4-(Bromomethyl)-2-methylquinoline

Cat. No. B1603335
M. Wt: 236.11 g/mol
InChI Key: STFAUTYDNFEXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-methylquinoline, also known as BMQ, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMQ belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities.

Mechanism Of Action

The mechanism of action of 4-(Bromomethyl)-2-methylquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 4-(Bromomethyl)-2-methylquinoline has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is essential for cancer cell growth. Additionally, 4-(Bromomethyl)-2-methylquinoline has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.

Biochemical And Physiological Effects

4-(Bromomethyl)-2-methylquinoline has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. 4-(Bromomethyl)-2-methylquinoline has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, 4-(Bromomethyl)-2-methylquinoline has been found to scavenge free radicals and prevent oxidative damage, which is associated with various age-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(Bromomethyl)-2-methylquinoline is its diverse pharmacological activities, which make it a promising candidate for drug development. However, one of the limitations of 4-(Bromomethyl)-2-methylquinoline is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, 4-(Bromomethyl)-2-methylquinoline has been found to exhibit cytotoxicity at high concentrations, which can limit its use in vivo.

Future Directions

Future research on 4-(Bromomethyl)-2-methylquinoline should focus on elucidating its mechanism of action and identifying its molecular targets. Furthermore, the development of novel 4-(Bromomethyl)-2-methylquinoline derivatives with improved solubility and bioavailability should be explored. Additionally, the potential use of 4-(Bromomethyl)-2-methylquinoline as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, should be investigated.

Scientific Research Applications

4-(Bromomethyl)-2-methylquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 4-(Bromomethyl)-2-methylquinoline exhibits potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, 4-(Bromomethyl)-2-methylquinoline has been found to possess neuroprotective properties by preventing the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

4-(bromomethyl)-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFAUTYDNFEXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629508
Record name 4-(Bromomethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-methylquinoline

CAS RN

864779-06-6
Record name 4-(Bromomethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-2-methylquinoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.